molecular formula C23H35N3O4S B12713528 Einecs 282-579-1 CAS No. 84255-31-2

Einecs 282-579-1

Cat. No.: B12713528
CAS No.: 84255-31-2
M. Wt: 449.6 g/mol
InChI Key: RMTYRELLCOHJLO-UHFFFAOYSA-N
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Description

Einecs 282-579-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of Einecs 282-579-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 282-579-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 282-579-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 282-579-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Einecs 282-579-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the wide range of applications it has in various scientific fields.

Properties

CAS No.

84255-31-2

Molecular Formula

C23H35N3O4S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid;piperidine

InChI

InChI=1S/C18H24N2O4S.C5H11N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;1-2-4-6-5-3-1/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5H2

InChI Key

RMTYRELLCOHJLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1

Origin of Product

United States

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